Product packaging for 3-(3,4-Dichlorophenyl)azetidin-3-ol(Cat. No.:)

3-(3,4-Dichlorophenyl)azetidin-3-ol

Cat. No.: B13524601
M. Wt: 218.08 g/mol
InChI Key: VXLKXEZBOKZEAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(3,4-Dichlorophenyl)azetidin-3-ol (CAS 1388055-72-8) is a high-purity, aryl-substituted azetidin-3-ol derivative offered as a versatile chemical building block for research and development . This compound belongs to the class of four-membered nitrogen heterocycles, which are critically important in contemporary organic and medicinal chemistry due to their presence in biologically active molecules and their utility as versatile synthetic intermediates . The azetidine ring's defining feature is its considerable ring strain, which endows the scaffold with a unique balance of stability and reactivity, making it a highly tractable building block for constructing complex molecular frameworks . The 3-aryl-azetidin-3-ol structure, characterized by a hydroxyl group and an aryl substituent at the C3 position, is a common motif in pharmaceutical research. The specific 3,4-dichlorophenyl group is significant, as halogenated aryl moieties are known to influence properties such as metabolic stability, lipophilicity, and receptor binding affinity . As a key synthetic intermediate, this compound can be used in the exploration of novel therapeutic agents and functional materials . It is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9Cl2NO B13524601 3-(3,4-Dichlorophenyl)azetidin-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4-dichlorophenyl)azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c10-7-2-1-6(3-8(7)11)9(13)4-12-5-9/h1-3,12-13H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLKXEZBOKZEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C2=CC(=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 3,4 Dichlorophenyl Azetidin 3 Ol and Analogues

Retrosynthetic Analysis and Key Precursors for Azetidin-3-ol (B1332694) Scaffold

A retrosynthetic analysis of the 3-aryl-azetidin-3-ol scaffold reveals several key disconnections and precursor strategies. The most direct approach involves the formation of the azetidine (B1206935) ring from an acyclic precursor already containing the aryl and hydroxyl groups. A primary disconnection can be made at the C-N bonds, suggesting a cyclization of a γ-amino alcohol.

A plausible retrosynthetic pathway for 3-aryl-azetidin-3-ol starts with the target molecule and disconnects the azetidine ring to reveal a key intermediate, a 1-amino-2-aryl-2,3-propanediol derivative. This precursor can be further simplified to a protected 2-amino-1-aryl-1-propanone. Another strategic disconnection points towards a Grignard reaction with a protected azetidin-3-one (B1332698), where the aryl group is introduced in a late-stage functionalization.

Key precursors for the synthesis of the azetidin-3-ol scaffold include:

γ-Amino alcohols: Specifically, 2-substituted-3-amino-1,2-propanediols are crucial for intramolecular cyclization strategies. organic-chemistry.org

Epoxides: The reaction of epichlorohydrin (B41342) with amines can lead to the formation of glycidylamines, which can then be cyclized to azetidin-3-ols.

Azetidin-3-ones: These can serve as direct precursors for the introduction of various substituents at the 3-position via nucleophilic addition. nih.gov

β-Lactams (Azetidin-2-ones): These are readily available and can be converted to azetidines through reduction. acs.org

Classical and Contemporary Approaches to Azetidine Synthesis

The construction of the azetidine ring can be achieved through various synthetic methods, ranging from classical cyclization reactions to more modern cycloaddition and rearrangement strategies.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a fundamental and widely used method for the synthesis of azetidines. nih.gov This approach typically involves the formation of a C-N bond through the nucleophilic attack of an amino group on an electrophilic carbon center within the same molecule.

Ring Closures of γ-Amino Alcohols or Halides: The cyclization of γ-amino alcohols or γ-haloamines is a common strategy. nih.govresearchgate.net For instance, 3-amino-1-propanol derivatives can be converted to azetidines. researchgate.net The hydroxyl group is often activated as a better leaving group, such as a mesylate or tosylate, to facilitate the intramolecular nucleophilic substitution by the amine. nih.gov Lanthanum (III) trifluoromethanesulfonate (B1224126) (La(OTf)3) has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to yield azetidines. nih.govfrontiersin.org This reaction demonstrates high yields even with substrates containing sensitive functional groups. frontiersin.org A copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides has also been reported as a general method for azetidine synthesis. nih.gov

Precursor TypeActivating/Leaving GroupCatalyst/ConditionsProductReference
γ-Amino alcoholMesyl, TosylBaseAzetidine nih.gov
γ-Haloamine-BaseAzetidine researchgate.net
cis-3,4-Epoxy amine-La(OTf)3Azetidine nih.govfrontiersin.org
Ynamide-Copper photoredoxAzetidine nih.gov

[2+2] Cycloaddition Reactions

[2+2] Cycloaddition reactions offer a direct and atom-economical route to four-membered rings. The aza-Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is a key method for synthesizing functionalized azetidines. rsc.orgrsc.org

Aza-Paternò-Büchi Reactions: This reaction involves the photochemical excitation of an imine, which then reacts with an alkene to form the azetidine ring. rsc.orgrsc.org While historically challenging, recent advances have expanded the scope of this reaction. rsc.org Visible-light-mediated intermolecular aza-Paternò-Büchi reactions have been developed using oximes, such as 2-isoxazoline-3-carboxylates, and a commercially available iridium photocatalyst. nih.govresearchgate.netspringernature.com This approach is noted for its operational simplicity and broad substrate scope. nih.gov The development of these reactions for acyclic imines has been a significant advancement, allowing for the synthesis of monocyclic azetidines. acs.orgchemrxiv.orgnih.gov

Imine ComponentAlkene ComponentConditionsCatalystProductReference
2-Isoxazoline-3-carboxylateVarious AlkenesVisible LightIridium PhotocatalystFunctionalized Azetidine nih.govresearchgate.netspringernature.com
Acyclic SulfonylimineActivated AlkenesVisible Light-2,2-Disubstituted Monocyclic Azetidine acs.org
Acyclic OximeVarious AlkenesVisible LightTriplet Energy Transfer CatalystMonocyclic Azetidine chemrxiv.orgnih.gov

Ring Contraction and Expansion Strategies

The modification of existing ring systems provides another avenue for azetidine synthesis. Both ring contraction of larger rings and ring expansion of smaller rings have been successfully employed.

Ring Contraction: A notable example is the ring contraction of α-bromo N-sulfonylpyrrolidinones. acs.org In a one-pot reaction, nucleophilic addition to the carbonyl group of the pyrrolidinone leads to ring opening, followed by an intramolecular S_N2 reaction that displaces the α-bromide to form an α-carbonylated N-sulfonylazetidine. acs.org This method allows for the incorporation of various nucleophiles like alcohols, phenols, and anilines. acs.org

Ring Expansion: The ring expansion of aziridines to azetidines is a more challenging transformation but offers a route to substituted azetidines. acs.org One approach involves the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines in a formal [3+1] ring expansion. nih.gov Another method utilizes a gold-catalyzed 4-exo-dig cyclization following a ring-opening of propargylic aziridines to produce (Z)-alkylidene azetidines. acs.org

Reduction of Azetidin-2-ones (β-Lactams)

The reduction of readily available azetidin-2-ones, commonly known as β-lactams, is one of the most frequently used methods for preparing azetidines. acs.org This approach is valued for the straightforward nature of the reduction process. acs.org

Reagents for Reduction: A variety of reducing agents can be employed for this transformation. Diborane in tetrahydrofuran, lithium aluminum hydride (LiAlH₄), and Raney nickel are effective for the reduction of N-substituted azetidin-2-ones to the corresponding azetidines in good yields. acs.org Alanes, such as monochloroalane (AlH₂Cl) and dichloroalane (AlHCl₂), are also highly efficient and provide a direct route to enantiopure azetidines. acs.orgnih.gov The stereochemistry of the substituents on the β-lactam ring is generally retained during the reduction. acs.org

β-Lactam SubstrateReducing AgentProductKey FeaturesReference
N-Substituted Azetidin-2-oneDiborane, LiAlH₄, Raney NiN-Substituted AzetidineGood yields, retention of stereochemistry acs.org
Enantiopure 4-Aryl-β-lactamAlH₂Cl, AlHCl₂Enantiopure AzetidineHighly efficient, straightforward nih.gov
C-3 Functionalized Azetidin-2-oneNaBH₄2,3-Disubstituted AzetidineDiastereoselective rsc.org

Targeted Synthesis of 3-(3,4-Dichlorophenyl)azetidin-3-ol

The synthesis of the specific compound this compound can be approached using the general methodologies described above. A practical route involves the use of a Grignard reaction on a suitable azetidin-3-one precursor.

A reported synthesis starts with the reduction of a suitable starting material, followed by a Swern oxidation to yield an azetidin-3-one intermediate. nih.gov The subsequent addition of a 3,4-dichlorophenyl Grignard reagent (3,4-dichlorophenylmagnesium bromide) to this ketone affords the tertiary alcohol, this compound. nih.gov

A general synthetic scheme is as follows:

Formation of a protected azetidin-3-one: This can be achieved through various routes, including the oxidation of a corresponding azetidin-3-ol or cyclization of an appropriate precursor.

Grignard Reaction: The protected azetidin-3-one is reacted with 3,4-dichlorophenylmagnesium bromide. This organometallic reagent adds to the carbonyl group, forming the tertiary alcohol.

Deprotection (if necessary): If a protecting group is used on the azetidine nitrogen, a final deprotection step is required to yield the target compound.

This targeted approach allows for the late-stage introduction of the dichlorophenyl moiety, providing flexibility in the synthesis of various 3-aryl-azetidin-3-ol analogues.

Mechanistic Investigations of Reactions Involving 3 3,4 Dichlorophenyl Azetidin 3 Ol

Analysis of Azetidine (B1206935) Ring Strain and Its Influence on Reactivity

Azetidines, as four-membered nitrogen-containing heterocycles, possess a significant degree of ring strain, estimated to be around 25.4 kcal mol⁻¹. rsc.org This strain is a driving force behind their reactivity, positioning them between the highly reactive aziridines (27.7 kcal mol⁻¹) and the more stable pyrrolidines (5.4 kcal mol⁻¹). rsc.org This intermediate level of strain allows for both reasonable stability for handling and unique reactivity that can be initiated under specific reaction conditions. rsc.orgresearchwithrutgers.com The ring strain in azetidines like 3-(3,4-Dichlorophenyl)azetidin-3-ol makes them susceptible to reactions that lead to the cleavage of the C-N bond, offering a pathway to various functionalized products. rsc.org However, this strain can also lead to undesired decomposition pathways not typically observed in larger ring systems. nih.gov

The reactivity of azetidines is a direct consequence of this ring strain. rsc.orgresearchwithrutgers.comresearchgate.net While more stable than aziridines, the inherent strain in the azetidine ring makes it a good substrate for reactions involving ring-opening. rsc.orgambeed.com This property is crucial in synthetic chemistry, as it allows for the formation of diverse, highly substituted acyclic amines or expanded ring systems. rsc.org The presence of substituents on the azetidine ring, such as the 3,4-dichlorophenyl group and the hydroxyl group in the title compound, further modulates this reactivity.

Reaction Pathways and Kinetics of Functional Group Transformations

The functional groups attached to the azetidine ring of this compound, namely the hydroxyl group and the nitrogen atom, are key sites for chemical modifications.

Reactivity of the Azetidin-3-ol (B1332694) Hydroxyl Group (e.g., etherification, esterification, oxidation)

The hydroxyl group at the C3 position of the azetidine ring imparts alcohol-like reactivity to the molecule. This allows for a variety of chemical transformations, including esterification and nucleophilic substitution. cymitquimica.com For instance, the hydroxyl group can be readily converted to a better leaving group, such as a mesylate (OMs), which can then be displaced by various nucleophiles. A practical method involves the selective displacement of the 3-OMs group with a range of amines to synthesize azetidine-3-amines. rsc.org This reaction is typically performed using an amine and a non-nucleophilic base like diisopropylethylamine (i-Pr₂NEt) in a suitable solvent at elevated temperatures. rsc.org

The hydroxyl group can also be activated using other methods to facilitate nucleophilic substitution, providing a route to various functionalized azetidines.

Transformations at the Azetidine Nitrogen Atom (e.g., N-alkylation, N-acylation)

The nitrogen atom of the azetidine ring is a nucleophilic center and can readily undergo reactions such as N-alkylation and N-acylation. N-alkylation can be achieved using various alkylating agents. For example, the selective functionalization of a related azetidine was accomplished through reductive alkylation and simple alkylation reactions at a terminal amino-nitrogen atom of a substituent. rsc.org

N-acylation of the azetidine nitrogen is another common transformation. For instance, acylation with 3,4,5-trimethoxybenzoyl group has been shown to activate the azetidine ring towards ring-opening by thiols. rsc.org The nature of the substituent on the nitrogen atom can significantly influence the reactivity and stability of the azetidine ring. For example, N-benzyl derivatives have been shown to lead to highly diastereoselective cyclization reactions. acs.org

Influence of the 3,4-Dichlorophenyl Substituent on Reaction Selectivity and Rate

The 3,4-dichlorophenyl substituent at the C3 position of the azetidine ring exerts a significant electronic effect on the molecule's reactivity. Halogens are generally considered deactivating groups in electrophilic aromatic substitution due to their inductive electron-withdrawing effect, which reduces the electron density of the aromatic ring. lumenlearning.comlibretexts.org However, they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which can stabilize the carbocation intermediate formed during the reaction. libretexts.orglibretexts.org

In the context of this compound, the electron-withdrawing nature of the two chlorine atoms on the phenyl ring will influence the reactivity of both the azetidine ring and the phenyl ring itself. This substituent effect can impact the rate and regioselectivity of various reactions. For instance, in reactions involving the azetidine ring, the electron-withdrawing dichlorophenyl group can affect the pKa of the azetidine nitrogen and the reactivity of the hydroxyl group.

The presence of a dichlorophenyl group has been studied in other heterocyclic systems, and it has been shown to influence their biological activity. For example, a series of 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-thiones exhibited significant anti-inflammatory activity. nih.gov While not directly related to the reactivity of the azetidine ring, this highlights the importance of the dichlorophenyl moiety in medicinal chemistry.

Studies on Ring-Opening and Ring-Expansion Reactions of this compound

The inherent ring strain of azetidines makes them prime candidates for ring-opening and ring-expansion reactions. nih.govcymitquimica.com These reactions are often facilitated by the presence of activating groups or by using acidic or basic conditions.

Nucleophilic ring-opening is a major class of reactions for azetidines. magtech.com.cn The regioselectivity of the ring-opening is highly dependent on the substituents present on the ring. magtech.com.cn In unsymmetrical azetidines, nucleophilic attack generally occurs at the carbon atom adjacent to the nitrogen that can best stabilize a positive charge, which is influenced by electronic effects. magtech.com.cn For instance, in the presence of an acid, the azetidine nitrogen is protonated, making the ring more susceptible to nucleophilic attack. youtube.com The attack can then occur at either of the adjacent carbon atoms, with the regioselectivity being determined by the stability of the resulting carbocation-like transition state. youtube.com

Ring-expansion reactions of azetidines provide access to larger, more complex heterocyclic systems. rsc.org For example, a [3+1] ring expansion of methylene (B1212753) aziridines to methylene azetidines has been reported, highlighting the utility of strained rings in constructing more complex scaffolds. nih.gov While specific studies on the ring-expansion of this compound are not detailed in the provided results, the general principles of azetidine chemistry suggest that such transformations would be feasible. For instance, the reaction of azetidines with isocyanates can lead to ring expansion. epfl.ch

Advanced Spectroscopic and Spectrometric Characterization of 3 3,4 Dichlorophenyl Azetidin 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For 3-(3,4-Dichlorophenyl)azetidin-3-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide a complete picture of its molecular framework.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic and azetidine (B1206935) ring protons. The protons on the dichlorophenyl ring would likely appear as a set of multiplets or distinct doublets and doublet of doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the azetidine ring, specifically the methylene (B1212753) (CH₂) groups at positions 2 and 4, would likely appear as multiplets in the aliphatic region, with their exact chemical shifts and coupling patterns providing information about their chemical environment and stereochemical relationship. The hydroxyl proton (-OH) and the amine proton (-NH) would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number and type of carbon atoms in the molecule. For this compound, distinct signals would be expected for the two carbons of the dichlorophenyl ring bearing chlorine atoms, the four other aromatic carbons, the quaternary carbon of the azetidine ring attached to the hydroxyl and phenyl groups (C3), and the two methylene carbons of the azetidine ring (C2 and C4). The chemical shifts of these carbons provide valuable structural information.

¹⁹F NMR: As there are no fluorine atoms in this compound, a ¹⁹F NMR spectrum would not be applicable for the characterization of this specific compound.

A detailed analysis of the chemical shifts (δ) and coupling constants (J) from these 1D NMR spectra is crucial for the initial structural assignment.

To definitively assign the proton and carbon signals and to elucidate the connectivity and stereochemistry of the molecule, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling correlations, helping to establish the connectivity of protons within the phenyl and azetidine rings. For instance, it would show which aromatic protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded ¹H and ¹³C atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is invaluable for establishing the connectivity between different parts of the molecule, such as linking the phenyl ring to the azetidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry and conformation of the molecule, for example, the relative orientation of substituents on the azetidine ring.

While specific data for this compound is not widely published, the application of these techniques is standard for the structural elucidation of novel organic compounds. For example, the complete assignment of ¹H and ¹³C NMR spectra for other complex heterocyclic compounds has been achieved using a combination of these 1D and 2D NMR techniques. ceon.rsmdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is useful for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol (typically a broad band around 3200-3600 cm⁻¹), the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), C-H stretches for the aromatic and aliphatic portions (around 2850-3100 cm⁻¹), C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹), and C-N and C-O stretching vibrations. The presence of C-Cl bonds would also give rise to characteristic absorptions in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. For instance, the symmetric vibrations of the dichlorophenyl ring might be more intense in the Raman spectrum than in the IR spectrum.

The combination of IR and Raman data allows for a more complete vibrational analysis and confident identification of the functional groups present in the molecule. The spectroscopic properties of various substituted heterocyclic compounds have been successfully characterized using these methods. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Pathway Elucidation

HRMS is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its molecular formula. For this compound (C₉H₉Cl₂NO), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS.

Furthermore, by analyzing the fragmentation pattern in the mass spectrum (often obtained using techniques like Electron Impact (EI) or Electrospray Ionization (ESI)), the structural components of the molecule can be identified. Common fragmentation pathways for this molecule might include the loss of a hydroxyl group, cleavage of the azetidine ring, or loss of chlorine atoms. This information corroborates the structure determined by NMR spectroscopy. HRMS has been used to confirm the structures of various novel heterocyclic compounds. nih.govmdpi.com

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess and Absolute Configuration (if chiral)

The this compound molecule possesses a chiral center at the C3 position of the azetidine ring. Therefore, it can exist as a pair of enantiomers. Chiroptical techniques are essential for studying these chiral properties.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral molecule, the CD spectrum will be non-zero and can be used to determine the enantiomeric excess (e.e.) of a sample. Furthermore, by comparing the experimental CD spectrum with that predicted by theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT), the absolute configuration (R or S) of the chiral center can often be determined. The use of chiroptical methods in conjunction with supramolecular systems has shown promise in amplifying the CD signals of chiral molecules. nih.gov The study of chiral azetidines is an active area of research, with various methods being developed for their stereoselective synthesis and characterization. rsc.orgdigitellinc.com

Computational and Theoretical Chemistry of 3 3,4 Dichlorophenyl Azetidin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation for a given molecular system. nih.goveasychair.org

For 3-(3,4-Dichlorophenyl)azetidin-3-ol, these calculations would typically yield information on:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms.

Electronic Properties: Distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential map. These are crucial for predicting sites of reactivity.

Thermodynamic Properties: Enthalpy of formation, entropy, and Gibbs free energy, which are important for understanding the stability and reaction thermodynamics of the compound.

Without specific studies, no data tables for properties like bond lengths, bond angles, dihedral angles, or electronic properties can be generated for this compound.

Conformational Analysis and Potential Energy Surface Mapping

Molecules are not static; they can exist in various spatial arrangements called conformations due to the rotation around single bonds. Conformational analysis is the study of the energies of these different conformations. nih.gov A potential energy surface (PES) maps the energy of a molecule as a function of its geometry, providing a landscape of all possible conformations and the energy barriers between them.

For this compound, this analysis would identify the most stable conformers (lowest energy states) and the transition states for converting between them. This is particularly relevant for the flexible azetidine (B1206935) ring and the rotation of the dichlorophenyl group. Understanding the preferred conformation is essential as it often dictates the molecule's biological activity and physical properties.

Prediction of Spectroscopic Parameters (e.g., calculated NMR chemical shifts, vibrational frequencies)

Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. rsc.orgsigmaaldrich.com These calculated values, when compared with experimental data, can help in the definitive assignment of signals to specific atoms within the molecule.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in Infrared (IR) and Raman spectroscopy. This allows for the assignment of specific vibrational modes to the observed spectral bands, confirming the presence of functional groups and providing structural information.

As no computational studies have been published, a data table comparing theoretical and experimental spectroscopic values for this compound cannot be provided.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations provide a moving picture of molecular behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the dynamic nature of this compound. nih.gov

Key insights from MD simulations would include:

Conformational Dynamics: How the molecule explores different conformations in a given environment.

Solvent Effects: How the presence of a solvent, like water, influences the structure and dynamics of the molecule. easychair.orgnih.gov This includes the formation of hydrogen bonds between the solvent and the hydroxyl and amine groups of the azetidine ring.

Interactions with Biological Macromolecules: If this compound has a biological target, MD simulations can be used to study its binding mode and the stability of the complex. mdpi.commdpi.com

Transition State Analysis and Reaction Pathway Energetics

Theoretical chemistry can be used to model chemical reactions, providing detailed information about the mechanism. This involves locating the transition state—the highest energy point along the reaction coordinate—and calculating the activation energy. frontiersin.org

For this compound, this could involve studying its synthesis, degradation, or potential metabolic pathways. By mapping the energetics of a proposed reaction pathway, chemists can understand the feasibility of a reaction and predict the major products. For instance, DFT calculations could be used to explore the transition states in the synthesis of the azetidine ring. frontiersin.org

Chemical Reactivity and Derivatization Studies of 3 3,4 Dichlorophenyl Azetidin 3 Ol

Synthesis of Novel Azetidine (B1206935) Analogues and Derivatives

The synthesis of new analogues of 3-(3,4-Dichlorophenyl)azetidin-3-ol is a key area of research, driven by the quest for compounds with enhanced biological activities. nih.gov Derivatization strategies often target the three main components of the molecule: the hydroxyl group, the azetidine nitrogen, and the dichlorophenyl ring. journalajacr.comresearchgate.net

Functionalization at the Hydroxyl Group

The tertiary hydroxyl group of this compound is a prime site for functionalization. Standard esterification and etherification reactions can be employed to introduce a wide variety of substituents.

Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base can yield the corresponding esters. This approach allows for the introduction of diverse acyl groups, potentially modulating the compound's lipophilicity and pharmacokinetic properties.

Etherification: Williamson ether synthesis, involving deprotonation of the hydroxyl group with a strong base followed by reaction with an alkyl halide, can be used to form ethers. This allows for the incorporation of various alkyl or aryl moieties.

These modifications can significantly alter the molecule's biological activity. For instance, the introduction of specific ester or ether groups can enhance binding to target proteins or improve metabolic stability.

Modifications at the Azetidine Nitrogen

The secondary amine of the azetidine ring offers another avenue for derivatization. N-alkylation, N-acylation, and N-arylation are common strategies to modify this position.

N-Acylation: Treatment with acyl chlorides or anhydrides leads to the formation of N-acyl derivatives. This can be used to introduce a range of functional groups, including those that can participate in hydrogen bonding or other interactions.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to attach aryl or heteroaryl groups to the azetidine nitrogen. This opens up a vast chemical space for creating analogues with diverse electronic and steric properties.

A study on piperidone analogues highlighted the importance of modifications at the azetidine nitrogen in improving oral absorption of drug candidates. nih.gov

Substitutions on the 3,4-Dichlorophenyl Ring

While the 3,4-dichlorophenyl ring is generally less reactive than the hydroxyl group or the azetidine nitrogen, it can still be a target for modification. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could potentially introduce new substituents, although the directing effects of the existing chlorine atoms and the azetidinol (B8437883) moiety would need to be carefully considered.

More versatile approaches involve the use of cross-coupling reactions. For example, if a bromo or iodo group were present on the phenyl ring, Suzuki or Sonogashira couplings could be used to introduce new aryl, heteroaryl, or alkynyl groups. nih.gov This would allow for the synthesis of a wide range of derivatives with altered electronic properties and potential for new biological interactions. The synthesis of various oxadiazole and thiadiazole derivatives has demonstrated the utility of a substituted dichlorophenyl ring in generating compounds with antitubercular activity. nih.gov

Stereoselective Transformations and Chiral Pool Applications

The stereochemistry of this compound is a critical aspect of its chemical and biological properties. As a chiral molecule, it can exist as two enantiomers. The development of stereoselective syntheses and the use of this compound as a chiral building block are important areas of research.

The "chiral pool" approach in synthesis utilizes readily available, enantiomerically pure natural products as starting materials. mdpi.comnumberanalytics.commdpi.com While this compound itself is not a natural product, its chiral nature allows it to be used as a chiral building block for the synthesis of more complex molecules. researchgate.netresearchgate.net For instance, the enantiomerically pure forms of this compound could be used as scaffolds to construct novel ligands for asymmetric catalysis or as key intermediates in the total synthesis of natural products.

The development of stereoselective transformations is crucial for accessing the individual enantiomers of this compound and its derivatives. This can be achieved through various methods, including:

Asymmetric Synthesis: Starting from achiral precursors and using chiral catalysts or auxiliaries to induce stereoselectivity.

Chiral Resolution: Separating a racemic mixture of the compound into its individual enantiomers using techniques such as chiral chromatography or diastereomeric salt formation.

Cycloaddition and Cycloreversion Reactions Involving the Azetidine Ring

The strained four-membered azetidine ring can participate in various cycloaddition and cycloreversion reactions, providing pathways to novel heterocyclic systems.

[3+2] Cycloaddition Reactions: Azomethine ylides can be generated from the azetidine ring, which can then undergo [3+2] cycloaddition reactions with various dipolarophiles to form five-membered heterocyclic rings. mdpi.combeilstein-journals.org This approach has been used to synthesize complex polycyclic structures.

Diels-Alder Reactions: The azetidine ring itself is not a typical diene or dienophile for Diels-Alder reactions. However, derivatives of the azetidine ring could be designed to participate in such reactions. mdpi.com For example, an exocyclic double bond could be introduced, which could then act as a dienophile.

These reactions offer powerful tools for expanding the chemical diversity of derivatives accessible from this compound.

Photochemical and Electrochemical Reactivity Studies

The photochemical and electrochemical reactivity of this compound are less explored areas of its chemistry. However, the presence of the aromatic ring and the heteroatoms suggests that it may undergo interesting transformations under photochemical or electrochemical conditions.

Photochemical Reactivity: The dichlorophenyl group could potentially undergo photochemical reactions, such as photo-induced dehalogenation or rearrangement. The azetidine ring could also be susceptible to photochemical ring-opening or fragmentation reactions. Photochemically generated azomethine ylides can participate in cycloaddition reactions. beilstein-journals.org

Electrochemical Reactivity: The nitrogen and oxygen atoms in the molecule could be subject to electrochemical oxidation or reduction. The dichlorophenyl ring could also be electrochemically reduced. Studying the electrochemical behavior of this compound could provide insights into its redox properties and potentially lead to new synthetic methodologies.

Further research in these areas could uncover novel reaction pathways and lead to the synthesis of unique and valuable derivatives.

Advanced Analytical Methodologies for the Characterization and Purity Assessment

Chromatographic Separation Techniques

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of individual components within a mixture. For 3-(3,4-Dichlorophenyl)azetidin-3-ol, various chromatographic techniques are essential for assessing its purity and resolving potential stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the principal method for determining the purity and assay of this compound. Reversed-phase HPLC (RP-HPLC) is typically the mode of choice for compounds of this polarity. A C18 column is commonly used as the stationary phase, with a mobile phase consisting of an aqueous buffer (like phosphate (B84403) or formate) and an organic modifier such as acetonitrile (B52724) or methanol. sigmaaldrich.comnih.gov

The method involves injecting a solution of the compound onto the column and eluting the components with a programmed mobile phase gradient. sigmaaldrich.com Detection is often performed using an ultraviolet (UV) detector, as the dichlorophenyl group contains a strong chromophore. nih.gov Purity analysis is conducted by integrating the area of all observed peaks, with the purity expressed as the percentage of the main peak area relative to the total peak area. Quantitative analysis requires the use of a certified reference standard to create a calibration curve.

Table 1: Representative HPLC Method Parameters for Purity Analysis

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.01 M Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Injection Volume 10 µL
Column Temperature 30 °C
Note: This table represents typical starting conditions for method development and may require optimization for this specific analyte.

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is best suited for analyzing volatile and thermally stable compounds. uni.lu The target compound, this compound, possesses a hydroxyl group and a secondary amine, making it polar and non-volatile. Direct analysis by GC is challenging due to potential thermal degradation in the injector port and poor peak shape.

However, GC can be employed following a derivatization step to convert the analyte into a more volatile and thermally stable form. The hydroxyl and amine groups can be reacted with silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents to create less polar derivatives. These derivatives can then be separated on a low-to-mid polarity capillary column and detected by a flame ionization detector (FID) or a mass spectrometer (MS). mdpi.com

Chiral Chromatography for Enantiomeric Purity Determination (if chiral)

The structure of this compound contains a stereocenter at the C3 carbon of the azetidine (B1206935) ring, where the hydroxyl and dichlorophenyl groups are attached. Therefore, the compound exists as a pair of enantiomers. Since enantiomers often exhibit different pharmacological activities, it is crucial to separate and quantify them. nih.gov

Chiral HPLC is the most effective method for this purpose. nih.gov This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for separating a broad range of chiral compounds, including those with structures analogous to the target molecule. cnr.itnih.gov The separation can be performed in normal-phase, reversed-phase, or polar organic modes. nih.gov The determination of enantiomeric excess (ee) is a critical quality attribute. nih.gov

Table 2: Illustrative Chiral HPLC Conditions

ParameterValue
Chiral Stationary Phase Immobilized Amylose-based CSP (e.g., Chiralpak® IA)
Mobile Phase Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 0.7 mL/min
Detection UV at 230 nm
Column Temperature 25 °C
Note: The selection of the chiral column and mobile phase is empirical and requires screening to achieve optimal enantiomeric separation.

Hyphenated Techniques (e.g., LC-MS, GC-MS, LC-NMR)

Hyphenated techniques combine the separation power of chromatography with the detection specificity of spectroscopy, providing a powerful tool for structural confirmation and impurity identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is an indispensable tool for the analysis of this compound. LC-MS provides molecular weight information from the parent ion and structural details from fragmentation patterns (MS/MS). mdpi.com For this compound, electrospray ionization (ESI) in positive ion mode would likely show a protonated molecule [M+H]+. The characteristic isotopic pattern of the two chlorine atoms (a 3:2 ratio for the M+2 peak) would be a key indicator for confirming the presence of the dichlorophenyl moiety. jmchemsci.com

Gas Chromatography-Mass Spectrometry (GC-MS): If derivatization is performed as described in section 7.1.2, GC-MS can be used to analyze volatile impurities or confirm the structure of the derivatized analyte. The mass spectrum provides a molecular fingerprint that aids in identification. mdpi.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR combines HPLC separation with NMR detection. researchgate.net This technique is particularly powerful for the unambiguous structural elucidation of unknown impurities or isomers without the need for prior isolation. After separation on the LC column, the eluent flows into the NMR spectrometer, allowing for the acquisition of spectra (e.g., ¹H NMR) on each resolved peak. google.com Stop-flow and on-flow are common modes of operation. google.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a pure compound. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula (C₉H₉Cl₂NO). A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Table 3: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight% Composition
CarbonC12.0149.57%
HydrogenH1.014.16%
ChlorineCl35.4532.52%
NitrogenN14.016.42%
OxygenO16.007.34%
Total 100.00%
Note: Experimental values from analysis of a purified sample should fall within a narrow margin (e.g., ±0.4%) of these theoretical values to confirm the elemental formula.

Thermal Analysis (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) for Material Stability and Phase Transitions

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. They are crucial for assessing the material's stability, polymorphism, and purity.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a crystalline solid like this compound, DSC analysis would reveal a sharp endotherm corresponding to its melting point. The temperature and enthalpy of melting are indicative of purity; impurities typically broaden the melting peak and lower the melting point. DSC is also a valuable tool for studying polymorphism, as different crystalline forms will have distinct melting points and enthalpies.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to evaluate thermal stability and decomposition profiles. A TGA thermogram for this compound would show the temperature at which the compound begins to lose mass, indicating the onset of thermal decomposition. It can also quantify the amount of residual solvent or water present in the sample.

Applications of 3 3,4 Dichlorophenyl Azetidin 3 Ol and Its Derivatives in Chemical Research

As Key Intermediates in Complex Organic Synthesis

The 3-aryl-3-hydroxyazetidine scaffold, including 3-(3,4-Dichlorophenyl)azetidin-3-ol, serves as a crucial intermediate in the synthesis of more complex and functionally diverse molecules. The presence of the hydroxyl group and the dichlorophenyl moiety provides multiple reaction sites for further elaboration.

Researchers have developed various methods to synthesize and functionalize these intermediates. For instance, the synthesis of N-(3,4-dichlorophenyl)-3-hydroxyazetidine-1-carboxamide involves reacting 3-hydroxyazetidine with 3,4-dichlorobenzoyl chloride, showcasing how the core azetidine (B1206935) structure can be readily modified. evitachem.com Furthermore, the tertiary alcohol of 3-aryl-azetidin-3-ols can be converted into other functional groups. A notable example is the iron-catalyzed thiol alkylation of N-Cbz protected azetidin-3-ols to produce 3-aryl-3-sulfanyl azetidines, which proceeds via an azetidine carbocation intermediate. nih.gov This transformation demonstrates the utility of the azetidin-3-ol (B1332694) as a precursor to other substituted azetidines.

The strain within the azetidine ring makes it susceptible to ring-opening reactions, providing a pathway to linear amine derivatives that are otherwise challenging to synthesize. nih.govrsc.org These ring-opening reactions can be regioselectively controlled based on the substituents present on the ring. magtech.com.cn For example, the presence of an aryl group at the C3 position can direct nucleophilic attack to that carbon, leading to specific bond cleavage and the formation of predictable products. magtech.com.cn

Moreover, the azetidine ring can be incorporated into more complex fused, bridged, and spirocyclic systems. nih.govnih.gov Synthetic strategies such as intramolecular cyclizations and ring-closing metathesis starting from functionalized azetidines have been employed to build diverse molecular frameworks. nih.gov For example, a patent describes the preparation of 1-[bis(4-chlorophenyl)methyl]azetidin-3-ol, which is then used to synthesize more complex derivatives like N-{1-[bis(4-chlorophenyl)-methyl]azetidin-3-yl}-N-(3,5-difluorophenyl)methylsulphonamide. google.com These examples underscore the role of 3-aryl-azetidin-3-ols as versatile building blocks for accessing novel chemical space.

Development of Novel Chemical Probes for Research (excluding biological targets)

While many azetidine derivatives are developed as probes for biological targets, their unique structural and electronic properties also make them candidates for chemical probes in non-biological research, such as in materials science and analytical chemistry. The development of azetidine-containing fluorophores is an emerging area. Introducing azetidine-containing heterospirocycles into common fluorophore scaffolds has been shown to enhance performance characteristics like brightness and photostability. researchgate.net

The rigid, strained structure of the azetidine ring can be exploited to create sensitive molecular sensors. Although research specifically on this compound as a non-biological chemical probe is not widely documented, the principles applied to other azetidines could be extended. For example, the nitrogen atom's lone pair and the specific conformation of the ring can be designed to selectively interact with metal ions or other small molecules, leading to a detectable signal, such as a change in fluorescence. The dichlorophenyl group on the target compound could further modulate these properties through its electronic and steric effects.

Potential in Material Science (e.g., polymer precursors, supramolecular chemistry)

The inherent ring strain of azetidines makes them suitable monomers for ring-opening polymerization (ROP), leading to the formation of polyamines. rsc.orgrsc.org Both cationic and anionic ROP methods have been applied to azetidines and their derivatives. rsc.org Cationic ring-opening polymerization (CROP) of azetidine itself typically yields hyperbranched polymers. rsc.orgresearchgate.net The resulting polymers, such as poly(trimethylenimine), have applications in areas like CO2 adsorption and as coatings. rsc.orgrsc.org

The polymerization of N-substituted and C-substituted azetidines allows for the synthesis of polymers with tailored properties. For instance, the polymerization of azetidines can lead to "living" polymers, where the polymerization process can be controlled to produce polymers of a specific length. researchgate.net While specific studies on the polymerization of this compound are limited, its structure suggests it could be a precursor for functional polymers. The dichlorophenyl group would be incorporated as a pendant group on the polymer backbone, potentially imparting properties such as increased thermal stability or altered solubility.

In supramolecular chemistry, the rigid and well-defined three-dimensional structure of azetidines makes them attractive building blocks for constructing larger, ordered assemblies. acs.org The ability of the azetidine nitrogen to act as a hydrogen bond acceptor or a coordination site for metals can be used to direct the self-assembly of complex architectures.

Contributions to Structure-Reactivity and Structure-Property Relationship Studies in Organic Chemistry

The azetidine ring is a valuable platform for studying the interplay between molecular structure, ring strain, and chemical reactivity. rsc.orgresearchgate.net The reactivity of the four-membered ring is highly dependent on the nature and position of its substituents. nih.govpoliba.it

The this compound scaffold allows for the investigation of several key relationships:

Influence of Substituents on Ring Stability: The presence of the bulky 3,4-dichlorophenyl group at the C3 position influences the conformation and stability of the azetidine ring. Studies on related N-substituted aryl azetidines have shown that the electronics of the aryl group can affect the basicity of the azetidine nitrogen and its susceptibility to acid-mediated ring-opening. nih.gov For example, replacing a phenyl group with a pyridine (B92270) group can enhance stability by altering the pKa of the ring nitrogen. nih.gov

Regioselectivity of Ring-Opening: The substituents dictate where the ring will open when reacting with a nucleophile. In 3-aryl-azetidin-3-ols, the tertiary benzylic alcohol can be activated, often under acidic conditions, to form a stabilized carbocation at the C3 position. This directs nucleophilic attack to this site. nih.gov In contrast, reactions involving N-activation often lead to cleavage at the C2 or C4 positions. magtech.com.cn

Stereoelectronic Effects: The stereochemistry of substituents on the azetidine ring plays a critical role in its reactivity. For instance, the synthesis of cis-2,3-disubstituted azetidines has been achieved through stereoselective reactions, highlighting the ability to control the three-dimensional arrangement of functional groups around the ring. rsc.org

These studies contribute to a deeper understanding of fundamental organic chemistry principles and enable the rational design of new synthetic methods and molecules with desired properties.

Future Research Directions and Challenges in the Chemistry of 3 3,4 Dichlorophenyl Azetidin 3 Ol

Exploration of More Efficient and Sustainable Synthetic Routes

The creation of complex molecules like 3-(3,4-dichlorophenyl)azetidin-3-ol necessitates efficient and environmentally friendly synthetic methods. Current research focuses on developing novel strategies that minimize waste, avoid harsh reagents, and reduce the number of synthetic steps.

Metal-Free Catalysis: A promising area of research involves the use of metal-free catalysts, which are often less toxic and more sustainable than their metal-based counterparts. su.se For instance, the use of diaryliodonium salts has been shown to be an effective and energy-efficient method for creating diaryl- and triarylamines, which are structurally related to the target compound. su.se This approach offers the potential for a more streamlined and environmentally benign synthesis. su.se

Alternative Reagents: The use of less hazardous and more stable reagents is a key aspect of sustainable chemistry. For example, xanthates are being explored as odorless and stable alternatives to foul-smelling thiols in the synthesis of thioethers. mdpi.com Similar strategies could be applied to the synthesis of azetidine (B1206935) derivatives.

Development of Highly Stereoselective and Enantioselective Methodologies

Many bioactive molecules exist as stereoisomers, with only one enantiomer exhibiting the desired therapeutic effect. Therefore, the development of methods to control the three-dimensional arrangement of atoms during synthesis is of paramount importance.

Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, is a well-established strategy. nih.govnih.gov Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has been shown to produce chiral azetidin-3-ones with high enantiomeric excess. nih.govnih.gov

Stereoselective Cyclization: The development of stereoselective ring-closure reactions is crucial for the synthesis of complex cyclic molecules. For instance, the conrotatory ring closure of 1-halo-3-aza-4-alkyl-1,3-dienes has been used to synthesize trans-3-halo-4-aryl-2-azetidinones. researchgate.net

Deeper Elucidation of Reaction Mechanisms and Intermediates

A thorough understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new ones.

Computational Modeling: Computational tools, such as Density Functional Theory (DFT), can be used to study reaction pathways and predict the stability of intermediates and transition states. researchgate.netmdpi.com This can provide valuable insights into the factors that control the regio- and diastereoselectivity of a reaction. researchgate.net For example, computational studies have been used to explain the selectivity observed in the [3+2] cycloaddition reaction of nitrones with alkenes. mdpi.com

Spectroscopic Analysis: The use of advanced spectroscopic techniques, such as NMR and mass spectrometry, can help to identify and characterize reaction intermediates, providing direct evidence for proposed reaction mechanisms.

Integration with Machine Learning and Artificial Intelligence for Chemical Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry by accelerating the discovery and optimization of new molecules and reactions. mdpi.com

Predictive Modeling: AI and ML algorithms can be trained on large datasets of chemical reactions to predict the outcome of new reactions, identify optimal reaction conditions, and even design novel synthetic routes. gcande.orgnih.gov This data-driven approach can significantly reduce the time and resources required for drug discovery. nih.gov

De Novo Drug Design: Generative models in AI can be used to design novel molecules with desired properties, such as high binding affinity to a specific biological target. mdpi.com These models can explore vast chemical spaces to identify promising new drug candidates.

Sustainable Chemistry: AI can also be used to design more sustainable chemical processes by identifying greener solvents, catalysts, and reaction pathways. mdpi.com

Discovery of Novel Transformations and Chemical Reactivity Patterns

Exploring the reactivity of this compound and related compounds can lead to the discovery of new chemical transformations and the synthesis of novel molecular architectures.

Ring-Opening and Rearrangement Reactions: The strained four-membered ring of azetidines can undergo a variety of ring-opening and rearrangement reactions, providing access to a diverse range of functionalized acyclic and heterocyclic compounds. For example, the rearrangement of 2-aryl-3-alkyl-3H-indol-3-ols has been shown to produce complex bridged-ring systems. nih.gov

Functional Group Interconversion: The hydroxyl group and the aryl group of this compound provide handles for further functionalization, allowing for the synthesis of a wide variety of derivatives. For instance, the hydroxyl group can be converted into other functional groups, such as sulfanyl (B85325) groups, through iron-catalyzed alkylation. nih.govimperial.ac.uk

Addressing Scalability and Environmental Impact in Synthesis

The translation of a laboratory-scale synthesis to an industrial-scale process presents a number of challenges, including the need for cost-effective and environmentally friendly methods.

Process Optimization: The optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for developing a scalable and efficient process.

Green Solvents and Reagents: The use of green solvents, such as water or supercritical carbon dioxide, and the avoidance of toxic reagents are key considerations for minimizing the environmental impact of a chemical process.

Waste Reduction: The development of processes that minimize the generation of waste is a major goal of green chemistry. This can be achieved through the use of atom-economical reactions and the recycling of catalysts and solvents.

Q & A

Q. What are the optimal synthetic routes for 3-(3,4-Dichlorophenyl)azetidin-3-ol, and how can purity and yield be maximized?

  • Methodological Answer : The synthesis typically involves cyclization of precursor amines or hydroxylation of azetidine intermediates. For example, azetidin-3-ylmethanol derivatives can be synthesized via nucleophilic substitution reactions using epoxide intermediates and dichlorophenyl precursors under controlled pH and temperature . Key considerations include:
  • Catalysts : Use of triethylamine or palladium-based catalysts to enhance reaction efficiency.
  • Purification : Column chromatography with silica gel (eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity.
  • Yield Optimization : Reaction time (12-24 hrs) and temperature (60-80°C) adjustments to minimize by-products like HCl, which can be neutralized with bases .

Q. How can NMR spectroscopy validate the structural integrity of this compound?

  • Methodological Answer : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for confirming the azetidine ring and substituent positions. Key spectral features include:
Proton/CarbonExpected Shift (δ, ppm)Splitting Pattern
Azetidine C3-OH1.8-2.2 (broad singlet)-
Aromatic H (3,4-Cl)7.2-7.5 (doublets, J=8.5J = 8.5 Hz)Coupled with adjacent Cl-substituted carbons
Azetidine CH2_23.5-4.0 (multiplet)Ring strain effects
Discrepancies in coupling constants or unexpected peaks may indicate stereochemical impurities or incomplete cyclization .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between experimental and predicted spectroscopic data for this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict NMR chemical shifts and optimize geometry. Steps include:

Geometry Optimization : Minimize energy using Gaussian09 or ORCA.

NMR Prediction : Compare computed shifts (GIAO method) with experimental data.

Discrepancy Analysis : Deviations >0.5 ppm may arise from solvent effects (include PCM solvent models) or dynamic conformational changes .
For example, azetidine ring puckering can alter proton environments, requiring molecular dynamics simulations to assess flexibility .

Q. What role does stereochemistry play in the biological activity of this compound, and how can enantiomers be separated?

  • Methodological Answer : The hydroxyl group’s stereochemistry on the azetidine ring influences binding to biological targets (e.g., enzymes or receptors). Strategies include:
  • Chiral Chromatography : Use Chiralpak® IA/IB columns with hexane/isopropanol mobile phases.
  • Stereochemical Analysis : Circular Dichroism (CD) or X-ray crystallography to assign absolute configuration.
    Biological assays (e.g., enzyme inhibition) comparing enantiomers can quantify activity differences. For instance, (R)-enantiomers may show higher affinity due to spatial compatibility with hydrophobic binding pockets .

Data Contradiction and Analysis

Q. How should researchers address conflicting solubility data for this compound in polar solvents?

  • Methodological Answer : Solubility variations may stem from crystallinity differences or hydration states. Systematic approaches include:
  • Gravimetric Analysis : Dissolve known masses in DMSO, methanol, or water at 25°C, filter undissolved solids, and quantify via UV-Vis (λ = 254 nm).
  • Thermodynamic Studies : Van’t Hoff plots to calculate enthalpy/entropy of dissolution.
    For example, reports "very soluble" in methanol (84.2 mg/mL), but discrepancies may arise from residual solvents or polymorphic forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.